4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C29H30N2O2 This compound is characterized by the presence of a quinoxaline moiety attached to a phenyl ring, which is further connected to a benzoate group substituted with two tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst and a suitable base.
Esterification: The final step involves the esterification of the phenyl-quinoxaline intermediate with 3,5-di(tert-butyl)benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl-quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoxaline moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The quinoxaline moiety can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects.
Pathways Involved: The compound may inhibit key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used as a stabilizer in polymers.
3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate stands out due to its unique combination of a quinoxaline moiety and a tert-butyl-substituted benzoate group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C29H30N2O2 |
---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C29H30N2O2/c1-28(2,3)21-15-20(16-22(17-21)29(4,5)6)27(32)33-23-13-11-19(12-14-23)26-18-30-24-9-7-8-10-25(24)31-26/h7-18H,1-6H3 |
InChI-Schlüssel |
QCYMSDUQSNOKAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.